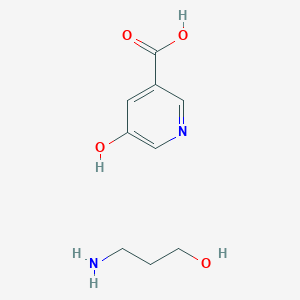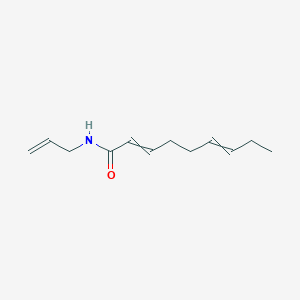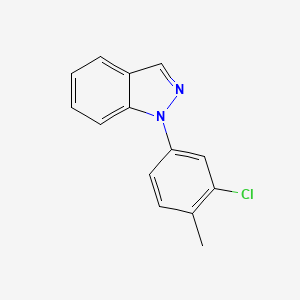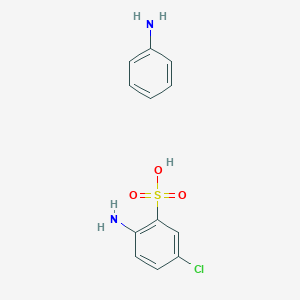
N-Phenylpyridine-3-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylpyridine-3-carboximidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various biologically active molecules. The structure of this compound consists of a pyridine ring substituted with a phenyl group and a carboximidoyl chloride functional group.
Méthodes De Préparation
The synthesis of N-Phenylpyridine-3-carboximidoyl chloride typically involves the reaction of carboxamides with chlorinating agents. One common method is the reaction of N-phenylpyridine-3-carboxamide with phosphorus trichloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at a temperature of 75–80°C for about 1 hour, yielding the imidoyl chloride in high purity . Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-Phenylpyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding imidoyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-phenylpyridine-3-carboxylic acid or reduction to form N-phenylpyridine-3-carboxamide.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents used in these reactions include phosphorus trichloride, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Phenylpyridine-3-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Phenylpyridine-3-carboximidoyl chloride involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of various derivatives. In biological systems, the compound has been shown to inhibit the replication of viral RNA, specifically targeting the RNA replication step of the dengue virus life cycle . This inhibition is achieved through the interaction with viral RNA replication machinery, impeding the synthesis of new viral genomes.
Comparaison Avec Des Composés Similaires
N-Phenylpyridine-3-carboximidoyl chloride can be compared with other imidoyl chlorides and related compounds such as:
N-Phenylpyridine-3-carboxamide: Similar in structure but lacks the chloride group, making it less reactive.
6-Acetyl-1H-indazole: Another compound with antiviral properties, but with a different core structure and mechanism of action.
Propriétés
Numéro CAS |
652148-58-8 |
|---|---|
Formule moléculaire |
C12H9ClN2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
N-phenylpyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C12H9ClN2/c13-12(10-5-4-8-14-9-10)15-11-6-2-1-3-7-11/h1-9H |
Clé InChI |
VZXKLMMXIKPQPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(C2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)

methyl}morpholine](/img/structure/B12534301.png)


![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)

![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)


